molecular formula C8H7ClN2O3 B14089532 N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine

N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine

Cat. No.: B14089532
M. Wt: 214.60 g/mol
InChI Key: DBEQZOHXEMMHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is a heterocyclic compound with a unique structure that includes a dioxin ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime typically involves the following steps:

    Formation of the dioxin ring: This can be achieved through the reaction of appropriate dihydroxy compounds with chloroacetaldehyde under acidic conditions.

    Pyridine ring formation: The dioxin intermediate is then reacted with a chlorinated pyridine derivative under basic conditions to form the fused ring system.

    Oxime formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitrile or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the chloro and dioxin moieties may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
  • Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile

Uniqueness

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the chloro, dioxin, and pyridine moieties also contributes to its unique properties compared to similar compounds.

Properties

IUPAC Name

N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-4-10-8-7(5(6)3-11-12)13-1-2-14-8/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEQZOHXEMMHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.